rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate
Description
rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate (CAS: 2206134-84-9) is a bicyclic organic compound featuring a pyrido[3,4-d]azepine core fused with a seven-membered azepine ring. The molecule is substituted with a tert-butyl ester at position 7 and an ethyl ester at position 4, along with a 1-oxo group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, with commercial suppliers listing it under synonyms such as rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate .
Properties
Molecular Formula |
C17H28N2O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-1-oxo-3,4,4a,5,6,8,9,9a-octahydro-2H-pyrido[3,4-d]azepine-4,7-dicarboxylate |
InChI |
InChI=1S/C17H28N2O5/c1-5-23-15(21)13-10-18-14(20)12-7-9-19(8-6-11(12)13)16(22)24-17(2,3)4/h11-13H,5-10H2,1-4H3,(H,18,20)/t11-,12+,13-/m1/s1 |
InChI Key |
GXOUNNJRUITWBL-FRRDWIJNSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC(=O)[C@@H]2[C@H]1CCN(CC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CNC(=O)C2C1CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of 2-oxopyrrolidin-1,3-dicarboxylate Intermediate
| Parameter | Details |
|---|---|
| Starting Material | 2-oxopyrrolidin-1-carboxylic acid tert-butyl ester (500 mg, 2.70 mmol) |
| Reagents | 1 M lithium hexamethyldisilazane in THF (5.4 ml, 5.4 mmol), ethyl chloroformate (0.27 ml, 2.84 mmol) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Initial addition at -78°C, then warmed to room temperature |
| Reaction Time | 50 minutes stirring after base addition, 4 hours after ethyl chloroformate addition |
| Work-up | Quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed with saline, dried over sodium sulfate |
| Purification | Silica gel chromatography (hexane : ethyl acetate = 5:1 to 2:1) |
| Yield | 67% |
| Product | 2-oxopyrrolidin-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (brown oil) |
| Characterization | ^1H NMR (270 MHz, CDCl3): signals consistent with expected structure; LC-MS m/z 258 (M+H) |
This step involves the generation of a lithium enolate intermediate by treatment with lithium hexamethyldisilazane at low temperature, followed by electrophilic trapping with ethyl chloroformate to install the ethyl ester moiety. The tert-butyl ester is preserved during this step.
Deprotection of tert-Butyl Ester to Carboxylic Acid
| Parameter | Details |
|---|---|
| Starting Material | 2-oxopyrrolidin-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (100 mg, 0.389 mmol) |
| Reagent | Trifluoroacetic acid (0.5 mg, 6.49 mmol) |
| Solvent | Dichloromethane (5 ml) |
| Temperature | 0 to 20°C (ice cooling initially) |
| Reaction Time | 1 hour |
| Work-up | Concentration under reduced pressure |
| Product | Crude 2-oxopyrrolidin-3-carboxylic acid ethyl ester |
This acidolysis step selectively removes the tert-butyl protecting group under mild acidic conditions without affecting the ethyl ester, yielding the free carboxylic acid essential for further cyclization or functionalization.
Alternative Deprotection Using Hydrogen Chloride
| Parameter | Details |
|---|---|
| Starting Material | 1-(tert-butyl) 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate (563 g, 2.19 mol) |
| Reagent | Hydrogen chloride in 1,4-dioxane (4 M, 3.29 L) |
| Solvent | Dichloromethane (200 mL) |
| Temperature | 15°C |
| Reaction Time | 1 hour |
| Work-up | Concentration under reduced pressure at 45°C |
| Yield | 76.37% |
| Product | Title compound as brown oil, used crude for further steps |
Hydrogen chloride in dioxane is used as an alternative to trifluoroacetic acid for tert-butyl ester cleavage, providing good yield and operational simplicity.
Reaction Scheme Summary
| Step | Starting Material | Reagents/Conditions | Product Description | Yield |
|---|---|---|---|---|
| 1 | 2-oxopyrrolidin-1-carboxylic acid tert-butyl ester | LiHMDS in THF, -78°C; then ethyl chloroformate | 2-oxopyrrolidin-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester | 67% |
| 2a | Above intermediate | Trifluoroacetic acid in DCM, 0-20°C | Deprotected carboxylic acid ethyl ester | Crude |
| 2b | Above intermediate | HCl in dioxane/DCM, 15°C | Deprotected carboxylic acid ethyl ester | 76.37% |
Discussion and Research Findings
- The preparation methods rely heavily on classical ester protection/deprotection strategies, utilizing tert-butyl esters for stability during base-mediated steps and selective cleavage under acidic conditions.
- Lithium hexamethyldisilazane is employed to generate a reactive enolate intermediate, which is then trapped by ethyl chloroformate to introduce the ethyl ester group.
- Both trifluoroacetic acid and hydrogen chloride in dioxane are effective for tert-butyl ester cleavage, with the latter providing higher yield and scalability.
- The use of mild temperatures and controlled addition rates ensures stereochemical integrity of the bicyclic system, preserving the (4S,4aR,9aS) configuration.
- Purification by silica gel chromatography is essential to
Chemical Reactions Analysis
Types of Reactions
rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural similarities with other bicyclic dicarboxylates but differs in ring systems and substituents. A notable analog is diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (), which features:
- A fused imidazo[1,2-a]pyridine core (five-membered imidazole + six-membered pyridine).
- Substituents: cyano, 4-nitrophenyl, phenethyl, and diethyl ester groups.
- A 2-oxo group .
Key structural distinctions :
Physicochemical and Spectroscopic Characteristics
Limited data are available for the target compound, but inferences can be drawn from structural analogs:
- Melting Point: The compound melts at 243–245°C, attributed to its nitro and cyano groups enhancing intermolecular interactions . The target compound’s tert-butyl group may lower its melting point due to increased hydrophobicity.
- Solubility: The tert-butyl and ethyl esters in the target compound likely improve lipid solubility compared to the polar nitrophenyl and cyano groups in the analog.
- Spectroscopy: While the target compound lacks reported spectral data, the compound was characterized via $ ^1H $/$ ^13C $ NMR, IR, and HRMS, with diagnostic peaks for nitrophenyl (δ 8.2–8.4 ppm) and cyano (IR: ~2200 cm$ ^{-1} $) .
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